molecular formula C26H30O12 B3029691 Aegineoside CAS No. 752209-48-6

Aegineoside

Cat. No. B3029691
CAS RN: 752209-48-6
M. Wt: 534.5
InChI Key: QQYGUIBEIDPARU-IAJBZRFBSA-N
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Description

Aegineoside is a chemical compound with the molecular formula C26H30O12 . It is a neolignan, a type of organic compound formed by the joining of two phenylpropanoids .


Molecular Structure Analysis

The molecular structure of Aegineoside is quite complex, with a molecular weight of 534.5 g/mol . The compound includes several functional groups, including methoxy groups and hydroxyl groups . The exact 3D conformation of the molecule can be determined using techniques like X-ray crystallography .

Scientific Research Applications

Molecular Structure and Properties

Aegineoside is a complex organic molecule with the molecular formula C26H30O12 . It has a molecular weight of 534.52 . The structure of Aegineoside was established by spectroscopic and chemical methods .

Source and Isolation

Aegineoside has been isolated from the whole plant of Aeginetia indica Linn. (Orobanchaceae) . This plant is known to be a parasitic plant .

Synthesis Analysis

The synthesis of complex organic molecules like Aegineoside involves a stereo-controlled route starting from a core component. The process includes steps such as Birch reduction, aminocyclization, and various coupling reactions to assemble the final product.

Molecular Structure Analysis

The molecular structure of Aegineoside can be determined using single-crystal X-ray diffraction. This technique allows for the elucidation of the unprecedented three-dimensional framework structures of the materials.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Aegineoside include a Birch reduction, aminocyclization, N-benzylation, and hydrogenation, among others. These reactions are carefully orchestrated to control the stereochemistry of the final product, which is essential for the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of Aegineoside include high thermal stability, as evidenced by thermogravimetric analysis (TGA) and powder X-ray diffraction (XRD). These properties are significant for the potential use of these materials in high-temperature applications.

properties

IUPAC Name

(E)-3-[(2R,3S)-3-(hydroxymethyl)-7-methoxy-2-[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O12/c1-34-17-9-13(4-5-16(17)36-26-23(33)22(32)21(31)19(11-28)37-26)24-15(10-27)14-7-12(3-6-20(29)30)8-18(35-2)25(14)38-24/h3-9,15,19,21-24,26-28,31-33H,10-11H2,1-2H3,(H,29,30)/b6-3+/t15-,19-,21-,22+,23-,24+,26-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYGUIBEIDPARU-IAJBZRFBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aegineoside

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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